molecular formula C10H19Cl2N3O4S B13772758 Acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) CAS No. 91139-13-8

Acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone)

Cat. No.: B13772758
CAS No.: 91139-13-8
M. Wt: 348.2 g/mol
InChI Key: QPZYFKJNYKCIEX-UKTHLTGXSA-N
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Description

Acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) is a complex organic compound that combines the properties of acetoacetic acid ethyl ester with a hydrazone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) typically involves the reaction of acetoacetic acid ethyl ester with N,N-bis(2-chloroethyl)sulfamoyl hydrazine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The chloroethyl groups are particularly reactive and can form cross-links with DNA, which is a mechanism of action similar to that of some chemotherapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Acetoacetic acid ethyl ester: A simpler ester derivative used in organic synthesis.

    N,N-bis(2-chloroethyl)sulfamoyl hydrazine: A related compound with similar reactivity.

    Methyl acetoacetate: Another ester derivative with similar chemical properties.

Uniqueness

Acetoacetic acid, ethyl ester, 3-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. The presence of both the acetoacetic ester and the bis(2-chloroethyl)sulfamoyl hydrazone moieties allows for diverse chemical transformations and biological activities.

Properties

CAS No.

91139-13-8

Molecular Formula

C10H19Cl2N3O4S

Molecular Weight

348.2 g/mol

IUPAC Name

ethyl (3E)-3-[bis(2-chloroethyl)sulfamoylhydrazinylidene]butanoate

InChI

InChI=1S/C10H19Cl2N3O4S/c1-3-19-10(16)8-9(2)13-14-20(17,18)15(6-4-11)7-5-12/h14H,3-8H2,1-2H3/b13-9+

InChI Key

QPZYFKJNYKCIEX-UKTHLTGXSA-N

Isomeric SMILES

CCOC(=O)C/C(=N/NS(=O)(=O)N(CCCl)CCCl)/C

Canonical SMILES

CCOC(=O)CC(=NNS(=O)(=O)N(CCCl)CCCl)C

Origin of Product

United States

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